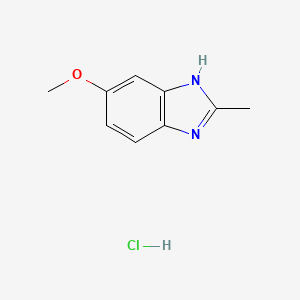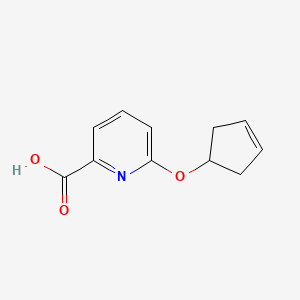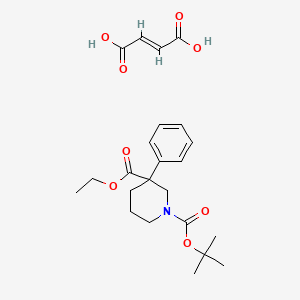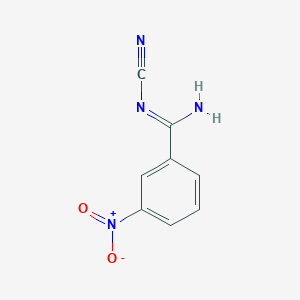
4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane
Overview
Description
4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane (TNDB) is a novel boron-containing organic compound that has recently been developed for use in organic synthesis and scientific research. TNDB is an important and versatile building block for the synthesis of a wide range of organic compounds, and has the potential to be used in a variety of applications in the pharmaceutical, agrochemical and biotechnological industries.
Scientific Research Applications
Enhanced Stability and Reactivity in Vinylboronate Heck Couplings
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane demonstrates superior stability and reactivity compared to vinylboronate pinacol ester, offering improved selectivity for Heck over Suzuki coupling with aryl iodides and bromides. Its ease of preparation and storage makes it a valuable reagent in this domain (Lightfoot et al., 2003).
Synthesis of Bis(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl) Derivatives
The reaction of 2-Isobutoxy-4,4,6-trimethyl-1,3,2-dioxaborinane with bis(2-cyanoethyl) ether yields bis(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl) derivatives, demonstrating its utility in synthesizing complex organic compounds (Kuznetsov et al., 2010).
Infrared and NMR Spectroscopy Studies
Characterized by infrared, proton NMR, and 11B NMR spectroscopy, 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its reactivity, highlighting its utility in spectroscopic analysis and chemical characterization (Woods & Strong, 1967).
Borylation of Electron-rich Aryl Halides
Utilizing 4,4,6-trimethyl-1,3,2-dioxaborinane with Buchwald's palladium catalyst allows for efficient and cost-effective borylation of electron-rich aryl halides, producing stable, easily purified boronic esters. This highlights its role in simplifying complex borylation processes (PraveenGanesh et al., 2010).
Palladium-Catalyzed Borylation of Aryl Iodides
The compound's use in palladium-catalyzed borylation of aryl iodides further exemplifies its versatility in chemical reactions, allowing for the creation of a wide variety of biaryl compounds (Murata et al., 2007).
Stereocontrolled Synthesis of Polyenes
Demonstrating its use in stereocontrolled synthesis, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane has been employed in the preparation of various 1,6-diphenyl-1,3,5-hexatrienes, showcasing its role in creating complex organic molecules with specific stereochemistry (Lightfoot et al., 2005).
properties
IUPAC Name |
4,4,6-trimethyl-2-naphthalen-1-yl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-12-11-16(2,3)19-17(18-12)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTJWMXILKKAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=CC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209576 | |
| Record name | 4,4,6-Trimethyl-2-(1-naphthalenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | |
CAS RN |
1092060-79-1 | |
| Record name | 4,4,6-Trimethyl-2-(1-naphthalenyl)-1,3,2-dioxaborinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092060-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,6-Trimethyl-2-(1-naphthalenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)


![2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid](/img/structure/B1406831.png)
![(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1406832.png)






![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)

